Product packaging for methyl (Z)-2-nitro-3-phenylprop-2-enoate(Cat. No.:)

methyl (Z)-2-nitro-3-phenylprop-2-enoate

Cat. No.: B4829389
M. Wt: 207.18 g/mol
InChI Key: OXXLRSFTMYPKRD-CLFYSBASSA-N
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Description

Significance of Nitroalkenes and α,β-Unsaturated Nitro Esters in Organic Synthesis

Nitroalkenes, also known as nitro olefins, are organic compounds that contain a nitro group conjugated to a carbon-carbon double bond. acs.org This arrangement of functional groups renders the double bond electron-deficient and, therefore, highly susceptible to attack by nucleophiles. This reactivity makes nitroalkenes powerful intermediates in the construction of complex organic molecules. amazonaws.com They are particularly useful in carbon-carbon bond-forming reactions such as the Michael reaction and Diels-Alder additions. acs.org

The nitro group itself is a versatile functionality that can be transformed into a variety of other useful groups, including amines, ketones, and oximes. This synthetic flexibility further enhances the value of nitroalkenes as building blocks. acs.org For instance, the reduction of the nitro group provides a direct route to amino compounds, which are prevalent in pharmaceuticals and natural products.

α,β-Unsaturated nitro esters, such as methyl (Z)-2-nitro-3-phenylprop-2-enoate, are a specific subclass of nitroalkenes that incorporate an ester functionality. The presence of the ester group, in addition to the nitro group, further activates the double bond towards nucleophilic attack. These compounds are key precursors in the synthesis of α-amino acids and other biologically relevant molecules. mdpi.com The stereochemistry of the double bond, whether (E) or (Z), can significantly influence the outcome of their reactions, making their stereoselective synthesis a critical area of research. rsc.org

Research Trajectories for this compound and Related Derivatives

Research concerning this compound and its analogues is primarily focused on their synthesis and their application as reactants in complex chemical transformations. A significant area of investigation has been the development of stereoselective methods to produce the (Z)-isomer, as this is often more challenging to obtain than the thermodynamically more stable (E)-isomer.

A prominent method for the synthesis of nitroalkenes is the Henry or Knoevenagel condensation reaction, which involves the reaction of a nitroalkane with a carbonyl compound. wikipedia.orgorganic-chemistry.org The stereochemical outcome of this reaction can be controlled by carefully selecting the reaction conditions. For the synthesis of (Z)-nitroalkenes, it has been demonstrated that using a secondary amine catalyst, such as piperidine (B6355638), in a non-polar solvent like dichloromethane (B109758) at room temperature can favor the formation of the desired (Z)-isomer. organic-chemistry.orgacs.org The use of molecular sieves is also crucial in these reactions to control the stereoselectivity. organic-chemistry.org

Table 1: Stereoselective Synthesis of (Z)-Nitroalkenes

Reactants Catalyst Solvent Temperature Outcome Reference
Aldehyde, Nitroalkane Piperidine Dichloromethane Room Temperature Predominantly (Z)-isomer organic-chemistry.orgacs.org

The reactivity of these compounds is another major research focus. A computational study using Molecular Electron Density Theory (MEDT) on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a close analogue of the methyl ester, has provided deep insights into the reaction mechanism. mdpi.comnih.gov This study revealed that the reaction proceeds through the formation of zwitterionic intermediates, a finding that challenges previously proposed mechanisms involving a Diels-Alder type reaction. mdpi.comnih.gov The global electrophilicity of the nitroalkene was found to be significantly higher than that of the furan (B31954) derivative, indicating that the reaction is driven by the transfer of electron density from the furan to the nitroalkene. mdpi.com Such computational studies are invaluable for predicting and understanding the reactivity of these complex molecules.

Future research is likely to continue exploring new catalytic systems for the even more efficient and selective synthesis of this compound and its derivatives. Furthermore, the application of these compounds in the synthesis of novel heterocyclic compounds and other molecules with potential biological activity will undoubtedly remain a vibrant area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4 B4829389 methyl (Z)-2-nitro-3-phenylprop-2-enoate

Properties

IUPAC Name

methyl (Z)-2-nitro-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)9(11(13)14)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXLRSFTMYPKRD-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Z 2 Nitro 3 Phenylprop 2 Enoate and Analogous Nitroalkenes

Direct Synthesis Approaches

Direct methods for the synthesis of nitroalkenes often involve the formation of a carbon-carbon bond and subsequent elimination to create the double bond in a single pot or a two-step sequence.

Condensation Reactions in Nitroalkene Formation

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is widely applied in the synthesis of nitroalkenes. orientjchem.orgwikipedia.org This reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with a compound containing an active methylene (B1212753) group, like a nitroalkane, in the presence of a basic catalyst. sigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product. orientjchem.orgsigmaaldrich.com The choice of catalyst, often a weak base like an amine, is crucial to avoid self-condensation of the carbonyl compound. wikipedia.org

For the synthesis of methyl (Z)-2-nitro-3-phenylprop-2-enoate, benzaldehyde (B42025) would react with methyl nitroacetate. The stereochemical outcome of the Knoevenagel condensation can often be controlled by the reaction conditions, allowing for the selective synthesis of either (E)- or (Z)-nitroalkenes in high yields. orientjchem.org A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation for Nitroalkene Synthesis

Carbonyl Compound Active Methylene Compound Catalyst/Solvent Product Reference
Benzaldehyde Thiobarbituric acid Piperidine (B6355638)/Ethanol (B145695) Enone wikipedia.org
Acrolein Malonic acid Pyridine trans-2,4-Pentadienoic acid wikipedia.org
Aldehydes/Ketones Active Methylene Compounds Ethylenediammonium diacetate/[bmim]BF4 α,β-unsaturated compounds organic-chemistry.org
Benzaldehyde Resin-bound nitroacetic acid Microwave irradiation Resin-bound nitroalkene researchgate.net

This table provides examples of the Knoevenagel condensation and its variations used in the synthesis of unsaturated compounds, illustrating the versatility of this reaction.

Dehydration of β-Nitro Alcohols via Henry Reaction Pathways

The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgredalyc.org This reaction produces a β-nitro alcohol, which is a key intermediate that can be readily dehydrated to form a nitroalkene. wikipedia.orgcommonorganicchemistry.comtcichemicals.comtcichemicals.com The dehydration step is often a side reaction in the Henry reaction, but it can be promoted to become the main pathway, typically by using higher reaction temperatures. commonorganicchemistry.com

The mechanism of the Henry reaction starts with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon. wikipedia.org All steps of the Henry reaction are reversible, which can be a limitation. wikipedia.org However, the synthetic utility of the resulting β-nitro alcohols is significant, as they can be converted to other important functional groups. wikipedia.org For the synthesis of this compound, this would involve the reaction of benzaldehyde with methyl 2-nitroacetate to form the corresponding β-nitro alcohol, followed by dehydration. While many dehydration reactions are acid-catalyzed, the dehydration following a Henry reaction often occurs under basic conditions, with higher base concentrations favoring the formation of the nitroalkene. echemi.com

Table 2: Conditions Favoring Dehydration in Henry Reactions

Reactants Conditions Outcome Reference
Aldehyde, Nitroalkane Elevated temperatures Nitroalkene is often the desired product commonorganicchemistry.com
Aldehyde, Nitroalkane High base concentration Favors dehydration echemi.com
Aldehyde 86, Nitromethane (B149229) Dehydrating conditions Nitroolefin 87 psu.edu
Nitroalkane, Aldehyde Stoichiometric NaOH, CTACl (surfactant) Avoids dehydration, good yields of β-nitroalkanol echemi.com

This table illustrates how reaction conditions in the Henry reaction can be manipulated to favor the formation of either the β-nitro alcohol or the dehydrated nitroalkene product.

Convergent Synthetic Strategies

Convergent strategies involve the synthesis of separate fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient for complex molecules.

Olefination-Nitration Sequences for Substituted Nitroalkenes

A reliable strategy for synthesizing tetrasubstituted nitroalkenes involves a two-step procedure: an olefination reaction followed by a nitration reaction. mdpi.comnih.gov This approach starts with a ketone, which first undergoes a Horner-Wadsworth-Emmons (HWE) olefination to form an α,β-unsaturated ester. mdpi.com Subsequently, a nitro group is introduced at the α-position of the ester through a nitration reaction. mdpi.com This method has been successfully used to prepare various tetrasubstituted nitroacrylates. nih.gov The direct nitration of olefins serves as a valuable alternative to the traditional Henry reaction, especially since olefins are readily available and easily manipulated. researchgate.net

Alkene Cross-Metathesis for Functionalized Nitroalkenes

Alkene cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds and has been successfully applied to the synthesis of highly functionalized nitroalkenes. organic-chemistry.orgnih.govacs.org This method involves the reaction of a simple aliphatic nitro compound with a range of substituted alkenes, catalyzed by a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. organic-chemistry.org This approach provides a direct and efficient route to nitroalkenes that might be difficult to prepare using other methods. organic-chemistry.orgnih.govacs.org For instance, the cross-metathesis of 6-nitrohex-1-ene with tert-butyl acrylate (B77674) efficiently produces α,β-unsaturated esters. organic-chemistry.org The methodology is tolerant of various functional groups and offers predictable selectivity. organic-chemistry.org

Table 3: Examples of Alkene Cross-Metathesis for Nitroalkene Synthesis

Nitroalkene Alkene Partner Catalyst Product Type Reference
6-nitrohex-1-ene tert-butyl acrylate Grubbs' 2nd Gen. α,β-unsaturated ester organic-chemistry.org
Aliphatic nitro compounds Substituted alkenes Grubbs' 2nd Gen. Functionalized nitroalkenes organic-chemistry.orgnih.govacs.org
Trisubstituted olefins Z- or E-2-bromo-2-butene Molybdenum-based E- or Z-trisubstituted alkenyl bromides nih.gov

This table highlights the utility of alkene cross-metathesis in synthesizing a variety of functionalized nitroalkenes and related unsaturated compounds.

Catalytic Approaches in Nitroalkene Synthesis

The development of catalytic methods has significantly advanced the synthesis of nitroalkenes, offering improved efficiency, selectivity, and milder reaction conditions. Both organocatalysts and metal-based catalysts have been employed effectively. rsc.org For example, L-proline, a bifunctional catalyst, has been used for the direct synthesis of (E)-nitroalkenes from aldehydes in an aqueous medium, addressing the issue of poor conversion and yield often associated with the reversible nature of the Henry reaction. researchgate.net

In recent years, there has been a focus on developing enantioselective catalytic reductions of nitroalkenes to produce chiral nitroalkanes, which are valuable synthetic intermediates. mdpi.com Thiourea-based chiral catalysts have been investigated for the enantioselective reduction of tetrasubstituted nitroalkenes. mdpi.com Furthermore, a universal catalyst has been discovered that can deliver nitroalkanes from β,β-disubstituted nitroalkenes with high generality, a task that previously required a combination of different catalysts. acs.org The use of homogeneous catalysts, such as those based on rhodium, has also been explored for the reduction of nitroalkenes to primary amines under mild transfer hydrogenation conditions, avoiding harsh reagents and stoichiometric waste. ursinus.edu

Metal-Catalyzed Methods

Metal-catalyzed reactions offer a powerful approach for the synthesis of nitroalkenes, often providing high yields and selectivity. Various transition metal complexes have been explored to facilitate the condensation reaction and subsequent dehydration to form the nitroalkene double bond.

The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, can be effectively catalyzed by metal complexes. organic-chemistry.org While the initial product is a β-nitro alcohol, subsequent dehydration, which can also be promoted by the metal catalyst or by adjusting reaction conditions, leads to the desired nitroalkene. organic-chemistry.org For instance, copper complexes, such as copper(I) and copper(II) salts, have been widely used. A study on the copper(I)-catalyzed Henry reaction using a bis(sulfonamide)-diamine ligand demonstrated high diastereo- and enantioselectivity in the formation of β-nitro alcohols, which are precursors to nitroalkenes. organic-chemistry.org Similarly, copper(II) acetate (B1210297) in complex with chiral diamines or bis(oxazoline) ligands has been shown to be effective. organic-chemistry.org

In the context of the Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with an active methylene compound, metal catalysts can also play a crucial role. sci-hub.se Lewis acidic metal catalysts, such as zinc triflate, can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the nitronate anion derived from the nitroacetate. wikipedia.org The use of solid-supported catalysts, such as metal-organic frameworks (MOFs) and layered double hydroxides (LDHs), has gained attention as a greener alternative. rsc.orgresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused. For example, a study on the Henry reaction between benzaldehyde and nitromethane utilized copper-containing LDHs as solid base catalysts, demonstrating good yields of the corresponding β-nitro alcohol. sci-hub.se

A specific example of a metal-catalyzed synthesis of a related compound, (Z)-methyl 3-(phenylamino)but-2-enoate, employed zinc perchlorate-hexahydrate as a catalyst in dichloromethane (B109758), achieving a yield of 80-81%. While not a direct synthesis of the target nitroalkene, this demonstrates the utility of metal catalysis in producing substituted enoates with defined stereochemistry.

Table 1: Examples of Metal-Catalyzed Synthesis of Nitroalkene Precursors and Analogs

Catalyst SystemReactantsProduct TypeYield (%)Reference
Copper(I) with bis(sulfonamide)-diamine ligandAldehydes, Nitroalkanesβ-Nitro alcoholHigh organic-chemistry.org
Copper(II) acetate with chiral diamineAldehydes, Nitroalkanesβ-Nitro alcoholHigh organic-chemistry.org
Zinc triflate with DIPEA and N-methylephedrineBenzaldehyde, Nitromethaneβ-Nitro alcoholNot specified wikipedia.org
Cu-containing Layered Double HydroxidesBenzaldehyde, Nitromethaneβ-Nitro alcoholGood sci-hub.se
Zinc perchlorate-hexahydrateMethyl acetoacetate, Aniline (B41778)(Z)-Enoate80-81

Organocatalytic Strategies

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for the synthesis of nitroalkenes. These reactions utilize small organic molecules as catalysts, which are often readily available, less toxic, and more stable than their metal counterparts.

The organocatalytic Henry reaction has been extensively studied for the asymmetric synthesis of β-nitro alcohols, which can then be dehydrated to furnish chiral nitroalkenes. psu.edu Chiral amines, such as quinine (B1679958) and its derivatives, have been successfully employed as catalysts. wikipedia.org These catalysts operate through a dual activation mechanism, where the amine moiety acts as a Brønsted base to deprotonate the nitroalkane, while the other functional groups on the catalyst can interact with the aldehyde through hydrogen bonding, thereby controlling the stereochemical outcome. For example, Hiemstra and coworkers investigated the use of quinine derivatives for the asymmetric Henry reaction between aromatic aldehydes and nitromethane. wikipedia.org

The Knoevenagel condensation can also be effectively promoted by organocatalysts. wikipedia.org Weakly basic amines like piperidine are commonly used to catalyze the condensation of aldehydes with active methylene compounds. wikipedia.org In a demonstration of a Knoevenagel condensation, 2-methoxybenzaldehyde (B41997) was reacted with thiobarbituric acid in ethanol using piperidine as a base. wikipedia.org Although the initial product was a mixture of (E) and (Z) isomers, the more stable Z-isomer was obtained upon equilibration. wikipedia.org This highlights a common strategy where the thermodynamic stability of the desired isomer drives the product distribution.

A study by Fukuyama and colleagues on the total synthesis of gelsemine (B155926) involved a Knoevenagel condensation between an aldehyde and oxindole. sci-hub.se They observed that the choice of reactants could significantly influence the stereochemical outcome, with the use of 4-iodooxindole leading exclusively to the (Z)-isomer in 89% yield. sci-hub.se While this is not a direct synthesis of the target compound, it illustrates the principle of achieving Z-selectivity through substrate control in an organocatalytic Knoevenagel reaction.

Table 2: Examples of Organocatalytic Synthesis of Nitroalkenes and Analogs

Catalyst/PromoterReactantsProduct IsomerYield (%)Reference
Piperidine2-Methoxybenzaldehyde, Thiobarbituric acidZ-isomerNot specified wikipedia.org
Piperidine/Acetic Acid2-(1-Phenylvinyl)benzaldehyde, Dimethyl malonateBenzylidene malonate75 nih.gov
Not specified (Substrate control)Aldehyde 41, 4-IodooxindoleZ-isomer89 sci-hub.se

A computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate provides insight into the reactivity of the target compound's ethyl ester analog, suggesting its involvement in complex reaction pathways. nih.gov

Theoretical and Computational Investigations on Methyl Z 2 Nitro 3 Phenylprop 2 Enoate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the intricacies of molecular systems. For methyl (Z)-2-nitro-3-phenylprop-2-enoate and its analogues, these methods offer a molecular-level understanding of their characteristics.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of nitropropenoates.

Theoretical calculations, such as those performed at the wb97xd/6-311+G(d,p) level of theory, are instrumental in determining the optimized molecular geometry and conformational preferences of these compounds. nih.gov For the analogous ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, DFT calculations have been used to explore the various possible conformations and the stereochemical outcomes of its reactions. nih.gov In a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the benzene (B151609) and thiophene (B33073) rings are twisted with respect to each other, with a dihedral angle of 23.16 (7)°. nih.gov Such computational studies provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Electronic descriptors derived from DFT calculations offer a quantitative measure of the chemical reactivity and stability of molecules.

The HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital) is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the electronic chemical potential has been calculated as -4.51 eV, and its global electrophilicity is 2.24 eV. mdpi.com These values indicate a high propensity to accept electrons. mdpi.com

The dipole moment is a measure of the polarity of a molecule. Quantum chemical calculations can predict the magnitude and direction of the dipole moment, which influences intermolecular interactions and solubility.

Electronic DescriptorValue (for ethyl (Z)-3-phenyl-2-nitroprop-2-enoate)Significance
Electronic Chemical Potential -4.51 eV mdpi.comIndicates the molecule's tendency to escape from an electron cloud.
Global Electrophilicity 2.24 eV mdpi.comMeasures the ability of the molecule to accept electrons.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. encyclopedia.pub It posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. encyclopedia.pub

A detailed MEDT study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, using wb97xd/6-311+G(d,p) quantum chemical calculations, revealed that the reaction proceeds through a zwitterionic intermediate rather than a concerted Diels-Alder mechanism. mdpi.comresearchgate.net The formation of various zwitterionic intermediates is governed by local nucleophile/electrophile interactions. mdpi.comresearchgate.net This computational approach has been crucial in revising the previously proposed reaction mechanisms. mdpi.com

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Understanding these interactions is fundamental to crystal engineering.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within a crystal.

For a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, Hirshfeld surface analysis revealed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. nih.govnih.gov C···N/N···C (5.8%) and C···H/H···C (5.4%) contacts also play a role. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. In the case of the aforementioned aniline (B41778) derivative, these plots clearly show the prevalence of H-atom contacts in establishing the crystal packing. nih.gov This type of analysis is crucial for understanding the forces that hold the crystal together and for designing new materials with desired properties.

Intermolecular ContactContribution (for 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline)
H···H 39% nih.gov
O···H 21.3% nih.gov
S···H 5.9% nih.gov
C···N/N···C 5.8% nih.gov
C···H/H···C 5.4% nih.gov

Stereochemical Rationalization through Computational Modeling

Computational modeling is an indispensable tool for understanding and predicting the stereochemical outcomes of chemical reactions. For molecules like this compound, which are potent Michael acceptors, computational studies can elucidate reaction mechanisms and rationalize the formation of specific stereoisomers.

Detailed computational investigations have been performed on the closely related analogue, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, providing significant insights that are applicable to the methyl ester. researchgate.netmdpi.com A study utilizing Molecular Electron Density Theory (MEDT) at the wb97xd/6-311+G(d,p)(PCM) level of theory explored its reaction with 2-methoxyfuran. researchgate.netmdpi.com This level of theory is adept at handling the non-covalent interactions and electron density changes that govern such reactions.

The computational results revealed that the reaction does not proceed through a concerted hetero-Diels-Alder pathway, as might be classically assumed. mdpi.com Instead, the analysis strongly supports a polar, stepwise mechanism initiated by a Michael-type addition. researchgate.netmdpi.com The key findings from the computational modeling include:

Electronic Characterization: The global electronic properties of ethyl (Z)-3-phenyl-2-nitroprop-2-enoate identify it as a strong electrophile. This is a consequence of the powerful electron-withdrawing capabilities of both the nitro and the ester groups, which activate the carbon-carbon double bond for nucleophilic attack. mdpi.com

Reaction Pathway: The calculations predicted the formation of zwitterionic intermediates resulting from the nucleophilic attack of 2-methoxyfuran on the electrophilic β-carbon of the nitroalkene. researchgate.net The formation of these intermediates is governed by local nucleophile/electrophile interactions, and their subsequent cyclization and rearrangement pathways dictate the final product distribution. researchgate.net

Stereochemical Implications: The model helps rationalize the stereoselectivity of such reactions. The specific geometry of approach of the nucleophile to the planar nitroalkene and the relative stability of the possible zwitterionic intermediates determine the stereochemistry of the newly formed chiral centers. By calculating the energies of the various transition states and intermediates, a preference for one stereochemical outcome over others can be established.

The calculated electronic properties that underpin this reactivity profile for the ethyl analogue are summarized in the table below.

Table 2: Calculated Electronic Properties for Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate (Data sourced from a computational study using the wb97xd/6-311+G(d,p)(PCM) level of theory. mdpi.com)

Property Value
Electronic Chemical Potential (μ) -4.51 eV

The high global electrophilicity value quantitatively confirms the molecule's character as a potent electron acceptor, driving its reactivity in polar reactions like the Michael addition. mdpi.com This computational approach provides a detailed rationalization of the stereochemical course of reactions involving this class of compounds, moving beyond simple empirical rules to a predictive, mechanism-based understanding.

Future Directions and Emerging Research Avenues in the Chemistry of Methyl Z 2 Nitro 3 Phenylprop 2 Enoate

Development of Novel Catalytic Systems and Methodologies

The synthesis and transformation of methyl (Z)-2-nitro-3-phenylprop-2-enoate and related β-nitroacrylates are poised for significant advancement through the development of innovative catalytic systems. Research in this area is driven by the need for more efficient, selective, and sustainable methods to access these valuable synthetic intermediates and their derivatives.

A primary focus is the creation of highly stereoselective catalysts. Organocatalysis has emerged as a powerful tool for the enantioselective reduction of nitroalkenes. For instance, chiral thiourea-based catalysts, such as Jacobsen-type catalysts, have proven highly effective in the Hantzsch ester mediated conjugate reduction of β-nitroacrylates. organic-chemistry.org This methodology provides a crucial route to optically active β2-amino acids, which are significant peptidomimetics. organic-chemistry.orgrsc.org Future work will likely involve designing new organocatalysts that offer even greater generality and selectivity, potentially breaking previous paradigms in the field. organic-chemistry.org The development of a single, universal catalyst capable of handling a wide diversity of nitroalkene substrates with high performance remains a key objective. organic-chemistry.orgnih.gov

Biocatalysis presents another frontier. Enzymes, such as the old yellow enzyme from Saccharomyces carlsbergensis, have been successfully employed for the asymmetric bioreduction of β-nitroacrylates, yielding chiral β2-amino acids with high enantiomeric excess. nih.gov The exploration of a wider range of enzymes and the use of protein engineering could lead to biocatalysts with tailored substrate specificities and enhanced efficiencies for industrial-scale applications.

Methodologies for the synthesis of the β-nitroacrylate core itself are also evolving. Traditional methods often rely on a Henry reaction followed by dehydration. organic-chemistry.org More modern, reliable strategies involve a two-step procedure starting from easily available ketones, which are first converted to α,β-unsaturated esters and then nitrated. nih.gov Future research could focus on developing heterogeneous catalysts for these transformations, which would simplify product purification and catalyst recycling, aligning with the principles of green chemistry. researchgate.net

Table 1: Selected Catalytic Systems for Reactions of β-Nitroacrylates

Catalyst Type Reaction Key Features
Chiral Thiourea (B124793) Organocatalysts Enantioselective Conjugate Reduction High enantioselectivity (ee); provides access to chiral β2-amino acids. organic-chemistry.org
AmA 7·HNTf2 Organocatalyst Enantioselective Nitroalkene Reduction Broad substrate generality; surpasses many existing catalysts in yield and enantioselection. organic-chemistry.org
Old Yellow Enzyme (Biocatalyst) Asymmetric Bioreduction High enantiomeric excess (87-96% ee); offers a green chemistry approach. nih.gov
Indium Trichloride Benzofuran Synthesis Promotes reaction between β-nitroacrylates and phenols under microwave irradiation. researchgate.net

Exploration of New Reactivity Modes and Synthetic Pathways

This compound is a highly versatile building block due to the presence of two electron-withdrawing groups (nitro and ester) that activate the carbon-carbon double bond. researchgate.netresearchgate.net This electronic feature makes it a potent Michael acceptor and a reactive component in various cycloaddition and nucleophilic addition reactions. researchgate.netwikipedia.org

A significant area of emerging research is the detailed computational and experimental investigation of its reaction mechanisms. For example, a Molecular Electron Density Theory (MEDT) study on the reaction between the closely related ethyl (Z)-3-phenyl-2-nitroprop-2-enoate and 2-methoxyfuran (B1219529) has challenged previously held assumptions. nih.gov The study revealed that the reaction proceeds not through a concerted Diels-Alder pathway, but via a stepwise mechanism involving multiple zwitterionic intermediates. nih.gov This deeper understanding of the reaction pathway, which is classified as a Forward Electron Density Flux (FEDF) process, opens up new possibilities for controlling the reaction outcome and designing novel synthetic transformations. nih.gov

Future research will likely explore other "non-traditional" reactivity modes. This includes investigating its participation in pericyclic reactions beyond standard Diels-Alder cycloadditions and exploring its potential in radical reactions. The synthesis of diverse heterocyclic compounds is a particularly fruitful pathway. β-Nitroacrylates have been shown to be excellent precursors for a variety of heterocycles, including:

Benzofurans and Naphthofurans: Synthesized via indium trichloride-promoted reactions with phenols. researchgate.net

Piperazin-2-ones and Morpholin-2-ones: Formed from reactions with diamines and aminoalcohols. researchgate.net

Polysubstituted Indoles: Prepared through a one-pot process involving a Friedel-Crafts reaction with pyrroles followed by benzannulation. researchgate.net

The conversion of β-nitroacrylates into β2-amino acids represents a cornerstone of their synthetic utility. rsc.org The established three-step sequence involving preparation of the (Z)-β-nitroacrylate, enantioselective reduction, and subsequent hydrogenation of the nitro group is a robust method. organic-chemistry.org Future work could focus on streamlining this process, perhaps through tandem catalytic systems that telescope these steps into a single operation.

Integration into Complex Multicomponent and Cascade Reactions

The high reactivity of this compound makes it an ideal candidate for use in multicomponent reactions (MCRs) and cascade (or domino) sequences. taylorfrancis.comrsc.org These processes are of great interest in modern organic synthesis as they allow for the rapid construction of complex molecular architectures from simple precursors in a single pot, enhancing atom economy and reducing waste. scielo.br

β-Nitroacrylates and related nitroalkenes have been successfully employed in a variety of MCRs. For example, a four-component reaction between a nitroallylic acetate (B1210297), 1,3-indanedione, and an aldehyde can generate complex bis-spirocyclohexane skeletons through a [1+1+1+3] annulation cascade. nih.gov Similarly, a three-component reaction of 3-ketonitriles, imidazole (B134444) N-oxides, and aldehydes proceeds via a sequential Knoevenagel condensation/Michael addition. rsc.org

Future research will aim to design novel MCRs that incorporate this compound to access previously unattainable molecular scaffolds. This could involve combining its known reactivity as a Michael acceptor with other reaction types in a programmed cascade. For instance, a sequence could be initiated by a Michael addition to the nitroacrylate, with the resulting nitronate intermediate being trapped in a subsequent intramolecular cyclization or intermolecular reaction. The development of heterogeneous catalysts, such as hydrotalcite-derived mixed oxides, can further enhance the utility of these MCRs by facilitating product isolation and catalyst reuse. scielo.br

Table 2: Examples of Multicomponent/Cascade Reactions Involving Nitroalkenes

Reaction Type Components Product Key Features
[1+1+1+3] Annulation Nitroallylic MBH Acetate, 1,3-Indanedione, Aldehyde Bis-spirocyclohexanes Quadruple cascade; high diastereoselectivity. nih.gov
Multicomponent/Domino Meldrum's Acid, Aromatic Aldehyde, Nitromethane (B149229), Alcohol β-Aryl-γ-nitroesters Heterogeneous catalysis with mixed Al-Mg oxides. scielo.br
Three-Component Reaction Diazooxindoles, Nitrosoarenes, Nitroalkenes Spirooxindoles with Isoxazolidine (B1194047) Ring Bis(thiourea) catalyzed; creates three contiguous stereocenters. researchgate.net

Advanced Spectroscopic Characterization for Conformational Analysis and Transient Species

A comprehensive understanding of the structure-reactivity relationship of this compound requires advanced characterization techniques. While standard methods like NMR and IR spectroscopy provide basic structural confirmation, more sophisticated approaches are needed to probe its conformational preferences and to detect and characterize the fleeting intermediates that govern its reactivity. researchgate.net

Conformational analysis is crucial as the geometry of the molecule can significantly influence its reactivity and stereoselectivity. The (Z)-configuration of the double bond is a key feature, but rotation around the single bonds allows for various conformations. organic-chemistry.org Future studies could employ advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), combined with high-level computational modeling (Density Functional Theory, DFT) to determine the preferred solution-state conformation and the energy barriers between different conformers. researchgate.net X-ray crystallography of the compound or its derivatives can provide definitive solid-state structural information. researchgate.net

The direct observation and characterization of transient species is a major challenge and a significant area for future research. As shown by computational studies on the related ethyl ester, reactions involving this scaffold can proceed through short-lived zwitterionic intermediates. nih.gov Other studies on nitroalkenes suggest the possibility of pseudoradical intermediates in certain cycloadditions. nih.gov The detection of these species could be pursued using time-resolved spectroscopic techniques or by using advanced mass spectrometry methods like electrospray ionization mass spectrometry (ESI-MS) to intercept and analyze reaction intermediates. scielo.br Computational chemistry will continue to be an indispensable tool, allowing for the prediction of the structures, energies, and spectroscopic signatures of these transient entities, thereby guiding experimental efforts. jksus.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl (Z)-2-nitro-3-phenylprop-2-enoate in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions involving nitro groups or α,β-unsaturated esters in a fume hood to avoid inhalation of volatile byproducts. Waste containing nitro compounds should be segregated and treated as hazardous; consult institutional guidelines for disposal .

Q. How can stereochemical purity (Z-configuration) be ensured during synthesis of this compound?

  • Methodological Answer : Employ stereoselective methods such as Wittig or Horner-Wadsworth-Emmons reactions, using chiral catalysts or additives (e.g., L-proline derivatives) to favor Z-isomer formation. Monitor reaction progress via 1^1H NMR to track coupling constants (e.g., JHH1214 HzJ_{H-H} \approx 12–14\ \text{Hz} for Z-alkenes) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR for functional group identification (e.g., nitro group at δ ~7.5–8.5 ppm in 1^1H NMR) and X-ray crystallography for absolute stereochemical confirmation. High-resolution mass spectrometry (HRMS) validates molecular formula .

Advanced Research Questions

Q. How does the nitro group influence the tautomeric behavior of α,β-unsaturated esters like this compound?

  • Methodological Answer : The electron-withdrawing nitro group stabilizes the enol tautomer via resonance. Study tautomer ratios in polar solvents (DMSO, MeCN) using 1^1H NMR or IR spectroscopy (C=O and O-H stretches). Compare with non-nitro analogs to quantify effects .

Q. What experimental strategies resolve contradictions in reported reactivity of nitro-substituted α,β-unsaturated esters?

  • Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature, catalysts) to isolate competing pathways (e.g., Michael addition vs. cycloaddition). Use kinetic studies (UV-Vis monitoring) and DFT calculations to model transition states .

Q. How can environmental degradation pathways of this compound be evaluated?

  • Methodological Answer : Design photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light). Analyze degradation products via LC-MS/MS and assess ecotoxicity using bioassays (e.g., Daphnia magna survival rates) .

Q. What chromatographic methods optimize impurity profiling in nitro-containing esters?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and PDA detection (λ = 254 nm). Gradient elution (MeCN/H2_2O with 0.1% TFA) resolves nitro byproducts. Validate methods per ICH guidelines for specificity and sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.